2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol
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Overview
Description
2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol is a complex organic compound known for its multifunctional properties. It is primarily used as a dye in various biological and industrial applications due to its vibrant color and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol typically involves the condensation of 4-aminophenol with 1-chloro-2,4-dinitrobenzene. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents like chloroform or DMSO and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenols .
Scientific Research Applications
2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol is widely used in scientific research due to its versatile properties:
Mechanism of Action
The mechanism of action of 2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol involves its interaction with various molecular targets. The compound’s nitro groups can participate in redox reactions, affecting cellular processes. It can also bind to specific proteins and enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A related compound known for its use as a metabolic stimulant and in biochemical studies.
4-(2,4-Dinitroanilino)phenol: Another similar compound used as a dye in biological and industrial applications.
Uniqueness
2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its stability and vibrant color make it particularly useful in various applications, from scientific research to industrial processes .
Properties
Molecular Formula |
C24H17N5O5 |
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Molecular Weight |
455.4 g/mol |
IUPAC Name |
2-[[4-(2,4-dinitroanilino)phenyl]diazenyl]-6-phenylphenol |
InChI |
InChI=1S/C24H17N5O5/c30-24-20(16-5-2-1-3-6-16)7-4-8-22(24)27-26-18-11-9-17(10-12-18)25-21-14-13-19(28(31)32)15-23(21)29(33)34/h1-15,25,30H |
InChI Key |
WUWQEJSVAWVZHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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